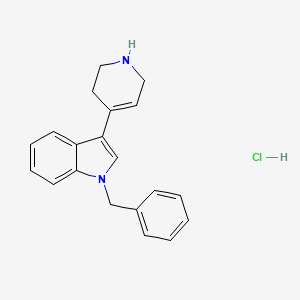

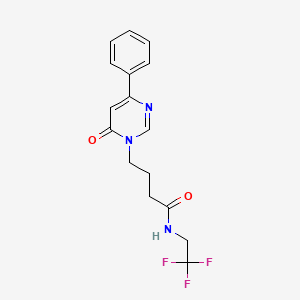

![molecular formula C22H20N2O3 B2766302 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide CAS No. 946367-57-3](/img/structure/B2766302.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a heterocyclic organic compound. It is a derivative of furoyl piperazine and tetrahydroquinoline. It has been the subject of much research in recent years.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-(2-furoyl)piperazine with benzamides . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds . Another synthesis method involves heating a mixture of N-phenyl-1-benzyl-4-piperidinamine and 2-furoyl chloride in tetrahydrofuran at 90 °C for 20 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . For example, N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide, a similar compound, has a molecular formula of C23H29N3O3 and a molecular weight of 395 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 1-(2-Furoyl)piperazine may be used to synthesize various derivatives . Also, the reaction of benzyl chloride with ammonia yields a moiety known as benzoic acid amide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide is a white crystalline solid with a melting point of 125 – 127°C .Applications De Recherche Scientifique

Catalytic Applications

- Rakshit et al. (2011) highlighted the utility of N-methoxybenzamides in Rh(III)-catalyzed oxidative olefination, demonstrating the versatility of similar compounds in directed C-H bond activation for efficient and selective synthesis of tetrahydroisoquinolinone products (Rakshit et al., 2011).

Synthesis of Novel Compounds

- Berry et al. (1997) explored the synthesis of 5-substituted isoquinolin-1-ones, including derivatives with similar structural elements, showcasing the potential for creating new biologically active compounds (Berry et al., 1997).

Radioligand Binding Studies

- Xu et al. (2005) conducted studies on benzamide analogues related to isoquinoline, examining their binding to sigma-2 receptors, indicating the potential use of similar compounds in receptor binding and drug development research (Xu et al., 2005).

Green Chemistry Applications

- Reddy et al. (2011) reported the synthesis of hydroxyalkylquinazolin-4-ones using biodegradable solid acid catalysts, demonstrating eco-friendly approaches in synthesizing similar complex molecules (Reddy et al., 2011).

Mass Spectrometry Techniques

- Harvey (2000) described the use of N-linked carbohydrates derivatized at the reducing terminus, including compounds similar to the query, for enhanced electrospray and fragmentation spectra analysis (Harvey, 2000).

Cancer Research Applications

- Dehdashti et al. (2013) used an analogue of the compound as a marker for cellular proliferation in tumors, indicating its applicability in oncological research (Dehdashti et al., 2013).

Anticancer and Anti-inflammatory Activity

- Sharada et al. (1987) synthesized compounds with structural similarity, showing potential as anti-inflammatory agents, suggesting possible pharmacological applications for similar compounds (Sharada et al., 1987).

Drug Potentiation Studies

- Boulton et al. (1995) compared the effects of poly(ADP-ribose) polymerase inhibitors, including isoquinolinone derivatives, highlighting their role in enhancing the efficacy of anticancer drugs (Boulton et al., 1995).

Safety and Hazards

Mécanisme D'action

Mode of Action

Furan derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Furan derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Further pharmacokinetic studies are needed to fully understand the compound’s behavior in the body .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-10-9-16-7-3-11-24(19(16)14-18)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJQGKSAALBUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

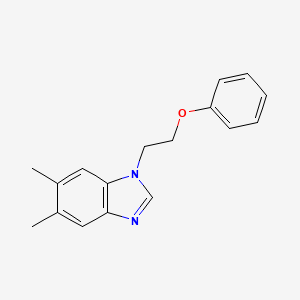

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)

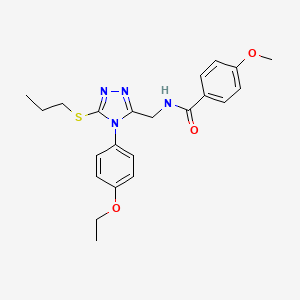

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)

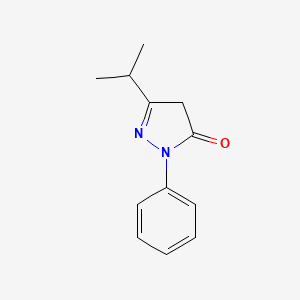

![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)